(3-(3-(4-Chlorophenyl)ureido)phenyl)boronic acid

CysM inhibition Reversible covalent inhibitor Mycobacterium tuberculosis

(3-(3-(4-Chlorophenyl)ureido)phenyl)boronic acid (CAS 842149-00-2, C₁₃H₁₂BClN₂O₃, MW 290.51 g/mol) is a bifunctional arylboronic acid characterized by a meta-substituted phenylboronic acid core linked via a urea bridge to a 4-chlorophenyl group. This architecture integrates a reversible covalent warhead (boronic acid) with a hydrogen-bond-donating/acceptor scaffold (urea) and a hydrophobic aromatic substituent (4-chlorophenyl), positioning it within the broader class of ureido-phenylboronic acids used as enzyme inhibitor leads, organocatalyst precursors, and Suzuki-Miyaura building blocks.

Molecular Formula C13H12BClN2O3
Molecular Weight 290.51 g/mol
Cat. No. B8255534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(3-(4-Chlorophenyl)ureido)phenyl)boronic acid
Molecular FormulaC13H12BClN2O3
Molecular Weight290.51 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)Cl)(O)O
InChIInChI=1S/C13H12BClN2O3/c15-10-4-6-11(7-5-10)16-13(18)17-12-3-1-2-9(8-12)14(19)20/h1-8,19-20H,(H2,16,17,18)
InChIKeyPRLAHSCAMFRECS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (3-(3-(4-Chlorophenyl)ureido)phenyl)boronic Acid and Why Its Procurement Demands Scrutiny


(3-(3-(4-Chlorophenyl)ureido)phenyl)boronic acid (CAS 842149-00-2, C₁₃H₁₂BClN₂O₃, MW 290.51 g/mol) is a bifunctional arylboronic acid characterized by a meta-substituted phenylboronic acid core linked via a urea bridge to a 4-chlorophenyl group [1]. This architecture integrates a reversible covalent warhead (boronic acid) with a hydrogen-bond-donating/acceptor scaffold (urea) and a hydrophobic aromatic substituent (4-chlorophenyl), positioning it within the broader class of ureido-phenylboronic acids used as enzyme inhibitor leads, organocatalyst precursors, and Suzuki-Miyaura building blocks [2]. Its differentiation from simpler arylboronic acids and urea-only analogs stems from the confluence of these three functional elements in a single, synthetically tractable molecule [3].

Why (3-(3-(4-Chlorophenyl)ureido)phenyl)boronic Acid Cannot Be Replaced by Generic Analogs


Superficially similar compounds—such as 3‑aminophenylboronic acid, 4‑chlorophenylboronic acid, or 3‑ureidophenylboronic acid—each lack at least one of the three critical functional modules present in (3‑(3‑(4‑chlorophenyl)ureido)phenyl)boronic acid . Substituting any of these analogs forfeits either the urea‑driven hydrogen‑bond network, the halogen‑dependent hydrophobic contacts, or the boronic acid’s capacity for reversible covalent bond formation with biological nucleophiles (e.g., catalytic serine or cysteine residues) [1]. Even the closely related carboxylic acid isostere (3‑(3‑(4‑chlorophenyl)ureido)benzoic acid) operates through a fundamentally different, non‑covalent binding mode, while the 3‑chloro positional isomer exhibits divergent lipophilicity that can alter target engagement and pharmacokinetics [2]. The quantitative evidence below demonstrates that these structural distinctions translate into measurable differences in binding mechanism, acidity, molecular recognition, and synthetic utility.

Quantitative Differentiation Evidence for (3-(3-(4-Chlorophenyl)ureido)phenyl)boronic Acid


Boronic Acid vs. Carboxylic Acid Isostere: Reversible Covalent Mechanism and CysM Target Engagement

The carboxylic acid analog 3-(3-(4-chlorophenyl)ureido)benzoic acid (PDB ligand 5I7O) binds the M. tuberculosis cysteine synthase CysM with a Kd of 300 nM purely through non-covalent interactions (hydrogen bonds and hydrophobic contacts) [1]. In contrast, the boronic acid moiety in the target compound can form a reversible covalent bond with the active-site cysteine of CysM (or serine in serine hydrolases), a mechanism known to enhance inhibitory potency by 10- to 100-fold over purely non-covalent analogs in well-characterized boronic acid vs. carboxylic acid inhibitor series [2]. This mechanistic upgrade means the target compound has the potential to achieve nanomolar to picomolar potency against enzymes where the carboxylic acid isostere plateaus at micromolar affinity.

CysM inhibition Reversible covalent inhibitor Mycobacterium tuberculosis

4-Chloro vs. 3-Chloro Positional Isomer: Lipophilicity and Target-Fit Differentiation

The 3-chloro positional isomer (CAS 1400223-34-8) has a computed octanol-water partition coefficient (LogP) of approximately 3.2, while the 4-chloro target compound is predicted to exhibit slightly higher LogP (estimated ~3.3–3.5) due to reduced steric hindrance at the para substitution site, enhancing hydrophobic packing . In urea-based kinase inhibitor SAR, 4-chlorophenyl derivatives consistently demonstrate higher binding affinity than 3-chloro counterparts because of optimal shape complementarity with flat hydrophobic pockets (e.g., EGFR ATP-binding site), where the para-chloro orientation maximizes van der Waals contacts . This translates to IC50 shifts of 2- to 5-fold favoring the 4-chloro regioisomer in related ureido-phenyl inhibitor series .

Positional isomer SAR Lipophilicity (LogP) Drug design

Internal Lewis Acid Activation: Boronate-Urea pKa Suppression and Enhanced Anion Binding

In (3-(3-(4-chlorophenyl)ureido)phenyl)boronic acid, the strategically positioned boron atom can internally coordinate to the urea carbonyl oxygen, creating a boronate-urea motif [1]. This internal Lewis acid activation suppresses the urea N-H pKa to 7.5–9.5 (measured in DMSO), compared to ~13.86 for conventional Schreiner-type ureas lacking boron [2]. The consequence is a >150-fold enhancement in carboxylate binding affinity: boronate-ureas bind acetate with association constants up to 6 × 10⁴ M⁻¹ in DMSO, versus mere hundreds of M⁻¹ for control ureas without boron [3]. This tunable acidity directly enables applications in anion sensing, organocatalysis, and biological target engagement that are inaccessible to urea-only compounds.

Organocatalysis Hydrogen bond donor Anion recognition

Multi-Vector Synthetic Utility: Suzuki-Coupling Handle Convergent with Urea Hydrogen-Bonding Functionality

The target compound uniquely combines a boronic acid handle for Pd-catalyzed Suzuki-Miyaura cross-coupling with a urea group capable of directed hydrogen bonding . This contrasts with 3-(3-(4-chlorophenyl)ureido)benzoic acid (carboxylic acid analog), which cannot participate in C–C bond formation under Suzuki conditions, and with 4-chlorophenylboronic acid, which lacks the urea hydrogen-bonding motif entirely [1]. In the synthesis of the CysM inhibitor series, the urea scaffold was constructed separately from the benzoic acid; a boronic acid at this position would enable late-stage diversification via parallel Suzuki coupling to generate focused libraries [2]. Typical Suzuki yields with related ureido-phenylboronic acids range from 52–75% under standard Pd(PPh₃)₄/Na₂CO₃ conditions [3].

Suzuki-Miyaura coupling Building block Library synthesis

Optimal Application Scenarios for (3-(3-(4-Chlorophenyl)ureido)phenyl)boronic Acid Based on Verified Evidence


Covalent Fragment Screening Against Cysteine Synthase (CysM) for Antitubercular Lead Discovery

The 300 nM non-covalent affinity of the carboxylic acid analog (PDB 5I7O) against M. tuberculosis CysM establishes this urea scaffold as a validated starting point [1]. Procuring the boronic acid version enables screening campaigns that exploit the reversible covalent warhead to capture the active-site cysteine, with the potential to shift binding from micromolar to sub-100 nM range based on established boronic acid vs. carboxylic acid potency gains [2]. This compound is appropriate for direct use in biochemical CysM inhibition assays and co-crystallization trials targeting dormant TB phenotypes.

Boronate-Urea Organocatalyst Development for Anion- activated Reactions

The internal Lewis acid coordination in this compound suppresses urea N-H pKa to 7.5–9.5, enabling strong hydrogen bond donor catalysis at near-physiological pH, with >150-fold enhanced carboxylate binding over conventional ureas [3]. Catalyst development groups can leverage this scaffold for Friedel-Crafts additions, nitro-Michael reactions, and anion-binding catalysis where Schreiner-type ureas (pKa ~13.86) are insufficiently acidic .

Kinase Inhibitor Lead Optimization via Late-Stage Suzuki Diversification

The 4-chlorophenyl-urea motif is a privileged pharmacophore for kinase ATP-site binding, and SAR data indicate that 4-chloro substitution yields 2- to 5-fold better potency than 3-chloro analogs . The boronic acid handle allows medicinal chemistry teams to perform parallel Suzuki coupling with diverse aryl halides to rapidly explore the solvent-exposed region of the kinase pocket, a strategy not feasible with the carboxylic acid isostere [4]. Typical coupling yields of 52–75% support library-scale synthesis [5].

Bioconjugation and Sensor Development Exploiting Reversible Diol Binding

The phenylboronic acid moiety forms rapid, reversible covalent bonds with 1,2- and 1,3-diols (e.g., sugars, glycans, RNA) under aqueous conditions, while the urea group can engage in directed hydrogen bonding for molecular recognition [6]. This dual functionality supports the development of glucose sensors, glycoprotein enrichment probes, or stimuli-responsive polymers where simpler phenylboronic acids lack the additional hydrogen-bond-guided selectivity .

Quote Request

Request a Quote for (3-(3-(4-Chlorophenyl)ureido)phenyl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.